Disiloxane, chloropentamethyl-
Description
Significance of Chloropentamethyldisiloxane in Silicon Chemistry and Related Fields
The significance of chloropentamethyldisiloxane in silicon chemistry stems from its function as a key intermediate in the synthesis of a wide array of organosilicon compounds. guidechem.com It is particularly noted for its utility as a precursor in the formation of silicon-containing polymers and as a crosslinking agent in the production of silicone elastomers and resins. guidechem.com The presence of a reactive chloro group allows for the introduction of various functionalities onto the disiloxane (B77578) framework, thereby enabling the synthesis of unsymmetrically substituted disiloxanes which are of significant industrial interest. tum.de
One of the notable applications of chloropentamethyldisiloxane is in the synthesis of other functional siloxanes. For instance, it can be converted to 1-hydropentamethyldisiloxane through reduction with reagents like lithium aluminum hydride. google.comgoogle.com This transformation is a critical step in producing siloxanes with Si-H bonds, which are themselves important starting materials for hydrosilylation reactions, a cornerstone of silicone polymer chemistry.
Furthermore, chloropentamethyldisiloxane is utilized in condensation reactions to create larger siloxane chains. An example is its reaction with 1,1,3,3,5,5,7,7-octamethyltetrasiloxan-1-ol to yield 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecamethylhexasiloxane. researchgate.net This ability to controllably extend the siloxane backbone is fundamental to the synthesis of silicones with specific chain lengths and properties. The compound also plays a role in the development of advanced materials, contributing to progress in fields as diverse as biotechnology and electronics. guidechem.com
Emerging Research Trajectories and Interdisciplinary Relevance of Chloropentamethyldisiloxane
Emerging research is continually uncovering new applications for chloropentamethyldisiloxane, highlighting its interdisciplinary relevance. Its role extends beyond traditional silicon chemistry into materials science and organic synthesis. Research has demonstrated a versatile route for preparing various chloro- and acetoxysilanes and -siloxanes, indicating a significant potential for industrial applications where simple and efficient syntheses are highly sought after. tum.de
The compound's utility as a synthetic precursor is being explored in the creation of functionalized hybrid silicones. tum.de These materials combine the properties of inorganic siloxanes with organic functionalities, leading to materials with unique characteristics. For example, chloropentamethyldisiloxane can be used to introduce the pentamethyldisiloxanyl group into organic molecules, thereby modifying their physical and chemical properties. This is particularly relevant in the development of novel liquid crystalline materials and in modifying the solubility and thermal properties of organic chromophores.
Moreover, the fundamental reactivity of chloropentamethyldisiloxane continues to be a subject of academic interest. Studies involving its reactions, such as those with organolithium reagents, contribute to a deeper understanding of reaction mechanisms in organosilicon chemistry. iastate.edu The insights gained from such research can pave the way for the design of new synthetic methodologies and the creation of novel silicon-based molecules with potential applications in catalysis, electronics, and biomedicine.
Chemical and Physical Properties of Chloropentamethyldisiloxane
| Property | Value | Source(s) |
| Molecular Formula | C5H15ClOSi2 | guidechem.comechemi.comechemi.comalfa-chemistry.comchemicalbook.com |
| Molecular Weight | 182.79 g/mol | guidechem.comechemi.comalfa-chemistry.com |
| CAS Number | 2943-62-6 | guidechem.comechemi.comechemi.comalfa-chemistry.comchemicalbook.com |
| Appearance | Clear, colorless liquid | guidechem.com |
| Boiling Point | 115.9 °C at 760 mmHg | lookchem.com |
| Flash Point | 22.1 °C | lookchem.com |
| Density | 0.912 g/cm³ | lookchem.com |
| Vapor Pressure | 22.1 mmHg at 25°C | lookchem.com |
| EINECS Number | 220-938-6 | guidechem.comechemi.comalfa-chemistry.com |
Detailed Research Findings on Chloropentamethyldisiloxane Synthesis
A notable synthetic route to chloropentamethyldisiloxane involves the platinum-catalyzed reaction of 2-chloropropene (B1346963) with pentamethyldisiloxane (B44630) (PMDS). tum.de This reaction proceeds over 48 hours at 70°C with a platinum concentration of 100 ppm. tum.de The reaction yields both chloropentamethyldisiloxane and propylpentamethyldisiloxane in approximately a 1:1 ratio when conducted in an impermeable pressure tube. tum.de This method presents a potentially versatile and industrially relevant pathway to unsymmetrically substituted disiloxanes. tum.de
| Reactants | Catalyst | Temperature | Duration | Products | Product Ratio | Source |
| 2-chloropropene, Pentamethyldisiloxane (PMDS) | Platinum | 70°C | 48h | Chloropentamethyldisiloxane, Propylpentamethyldisiloxane | ~1:1 | tum.de |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-dimethyl-trimethylsilyloxysilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15ClOSi2/c1-8(2,3)7-9(4,5)6/h1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOBOFBSSXPQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClOSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062727 | |
| Record name | Disiloxane, chloropentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-62-6 | |
| Record name | 1-Chloro-1,1,3,3,3-pentamethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2943-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1,3,3,3-pentamethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1-chloro-1,1,3,3,3-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disiloxane, chloropentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropentamethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-1,1,3,3,3-PENTAMETHYLDISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PC66END41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Chloropentamethyldisiloxane and Its Derivatives
Direct Synthesis Routes for Chloropentamethyldisiloxane
The direct synthesis of chloropentamethyldisiloxane is a cornerstone of organosilicon chemistry, providing a foundational building block for more complex structures. guidechem.com Research in this area is continually focused on optimizing reaction conditions and developing more efficient catalytic systems.
Investigation of Reaction Conditions and Precursor Reactivity
The synthesis of chloropentamethyldisiloxane often involves the reaction of precursors such as hexamethyldisiloxane (B120664) or octamethylcyclotetrasiloxane. guidechem.com A notable synthetic route involves the reaction of 2-chloropropene (B1346963) with pentamethyldisiloxane (B44630) (PMDS). tum.de This reaction, when conducted at 70°C, demonstrates the feasibility of producing chloropentamethyldisiloxane, although the reaction can be slow, requiring up to 48 hours for completion even with a platinum catalyst. tum.de The reactivity of the precursors is a critical factor, with the choice of starting materials significantly influencing reaction times and yields.
Another approach involves the reaction of isopropenyl benzoate (B1203000) with PMDS, which leads to the formation of benzoyloxypentamethyldisiloxane and n-propylpentamethyldisiloxane. tum.de While not a direct synthesis of the chloro-derivative, this reaction highlights the versatility of PMDS as a precursor and the potential for cleavage and rearrangement reactions to yield various functionalized disiloxanes. tum.de
A summary of precursor options for chloropentamethyldisiloxane synthesis is presented below:
| Precursor 1 | Precursor 2 | Product | Reference |
| 2-chloropropene | Pentamethyldisiloxane (PMDS) | Chloropentamethyldisiloxane | tum.de |
| Hexamethyldisiloxane | - | Chloropentamethyldisiloxane | guidechem.com |
| Octamethylcyclotetrasiloxane | - | Chloropentamethyldisiloxane | guidechem.com |
Exploration of Catalyst Systems for Enhanced Synthesis Efficiency
Catalysis is paramount in enhancing the efficiency of chloropentamethyldisiloxane synthesis. Platinum-based catalysts are commonly employed to facilitate these reactions. tum.de For instance, in the reaction of 2-chloropropene with PMDS, a platinum concentration of 100 ppm is utilized. tum.de However, even with catalysis, reaction times can be lengthy, indicating a need for more active and selective catalyst systems. tum.de
Derivatization Strategies Utilizing Chloropentamethyldisiloxane as a Key Intermediate
The reactivity of the silicon-chlorine (Si-Cl) bond in chloropentamethyldisiloxane makes it an exceptionally useful intermediate for the synthesis of a wide range of organosilanes and organosiloxanes. lookchem.com This reactivity is primarily exploited through nucleophilic substitution and condensation reactions.
Organosilane and Organosiloxane Synthesis via Si-Cl Reactivity
The Si-Cl bond is polarized, with the silicon atom being electrophilic, making it susceptible to attack by nucleophiles. ksu.edu.sa This fundamental reactivity is the basis for its use in creating new silicon-carbon and silicon-oxygen bonds.
Nucleophilic substitution is a cornerstone of organic chemistry and is equally important in organosilicon chemistry. organic-chemistry.org In the context of chloropentamethyldisiloxane, a nucleophile attacks the electrophilic silicon atom, displacing the chloride ion, which is a good leaving group. ksu.edu.saorganic-chemistry.org
This process can be generalized as: R-Nu + (CH₃)₃Si-O-Si(CH₃)₂-Cl → (CH₃)₃Si-O-Si(CH₃)₂-Nu + R-Cl where Nu represents a nucleophile.
An example of such a reaction is the treatment of chloropentamethyldisiloxane with lithium trimethylsilylthiolate (Me₃SiSLi) to synthesize the corresponding thio-substituted disiloxane (B77578). iastate.edu This reaction proceeds via a nucleophilic attack of the thiolate on the silicon center. iastate.edu The choice of nucleophile can be varied to introduce a wide range of functional groups, leading to a diverse library of organosiloxane derivatives. The reaction mechanism typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway, involving a single transition state where the new bond is forming as the old one is breaking. ksu.edu.saorganic-chemistry.org
Chloropentamethyldisiloxane is a valuable monomer in condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water or, in this case, a salt. savemyexams.comchemistrystudent.com This strategy is employed to build larger polysiloxane chains and networks.
A specific example is the condensation reaction of chloropentamethyldisiloxane with 1,1,3,3,5,5,7,7-octamethyltetrasiloxan-1-ol. researchgate.net This reaction results in the formation of 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecamethylhexasiloxane, demonstrating the ability to extend the siloxane chain. researchgate.net The reaction proceeds by the formation of a new siloxane (Si-O-Si) bond with the elimination of a small molecule, typically facilitated by a base to neutralize the HCl byproduct.
Reactivity with Alkoxide and Cyanide Ions
The reactivity of chloropentamethyldisiloxane with nucleophiles such as alkoxide and cyanide ions is a fundamental aspect of its chemistry, leading to the formation of new silicon-oxygen and silicon-carbon bonds, respectively. These reactions are central to the synthesis of a variety of functionalized disiloxanes.
The reaction with alkoxides proceeds via a nucleophilic substitution at the silicon center, where the alkoxide ion (RO⁻) displaces the chloride ion. This results in the formation of an alkoxypentamethyldisiloxane and a chloride salt. The general reaction is as follows:
(CH₃)₃Si-O-Si(CH₃)₂Cl + RO⁻ → (CH₃)₃Si-O-Si(CH₃)₂OR + Cl⁻
Similarly, the reaction with cyanide ions (CN⁻) introduces a cyano group, forming cyanopentamethyldisiloxane. This reaction also follows a nucleophilic substitution pathway:
(CH₃)₃Si-O-Si(CH₃)₂Cl + CN⁻ → (CH₃)₃Si-O-Si(CH₃)₂CN + Cl⁻
The efficiency of these reactions is influenced by factors such as the nature of the R group in the alkoxide, the solvent, and the reaction temperature. These transformations are crucial for creating precursors for more complex silicone architectures.
Hydrosilylation Reactions with Chloropentamethyldisiloxane Precursors
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. libretexts.org Precursors derived from chloropentamethyldisiloxane are utilized in these reactions to synthesize a wide array of organosilicon products. This process is typically catalyzed by transition metal complexes, most notably those based on platinum. libretexts.org
The mechanism of platinum-catalyzed hydrosilylation has been a subject of extensive research. The most widely accepted model is the Chalk-Harrod mechanism. libretexts.orgmdpi.com This mechanism involves the following key steps:
Oxidative addition: The hydrosilane adds to the platinum(0) catalyst. mdpi.com
Olefin coordination: The unsaturated substrate coordinates to the platinum center. mdpi.com
Migratory insertion: The olefin inserts into the platinum-hydrogen bond. mdpi.com
Reductive elimination: The final product is eliminated, regenerating the platinum(0) catalyst. mdpi.com
While the Chalk-Harrod mechanism provides a fundamental framework, modified mechanisms have been proposed to account for the formation of by-products and the observed regioselectivity. libretexts.orgmdpi.com Kinetic studies and deuterium (B1214612) labeling experiments have suggested that for some systems, the rate-limiting step is the insertion of the olefin into the Pt-H bond, rather than the final reductive elimination. researchgate.net The formation of platinum colloids has also been observed, which can act as a catalyst deactivation pathway. mdpi.comresearchgate.net
Significant efforts have been dedicated to developing more selective and efficient catalysts for hydrosilylation. While homogeneous platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalyst are highly active, they can exhibit low selectivity. mdpi.comqualitas1998.net
Recent advancements have focused on:
Ligand Design: The use of bulky ligands, such as trialkylphosphines and N-heterocyclic carbenes (NHCs), can enhance catalyst stability and selectivity by preventing the agglomeration of platinum(0) species. mdpi.comresearchgate.net
Heterogeneous Catalysts: To address the issue of catalyst recovery, heterogeneous catalysts have been developed. These include single-atom platinum catalysts supported on materials like alumina (B75360) nanorods, which have shown high activity and selectivity. walisongo.ac.id
Photoactivated Catalysts: Platinum(II) complexes that can be activated by UV light offer spatial and temporal control over the curing process in industrial applications. whiterose.ac.uk
Non-Platinum Catalysts: In a bid to reduce costs, catalysts based on more abundant metals like iron and cobalt are being explored as alternatives to platinum. mdpi.com
| Catalyst System | Description | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Speier's Catalyst (H₂PtCl₆) | A traditional homogeneous platinum catalyst. | High activity. | Low selectivity, formation of by-products. | mdpi.comqualitas1998.net |
| Karstedt's Catalyst | A platinum(0) complex with divinyltetramethyldisiloxane ligands. | High activity. | Low selectivity, potential for catalyst deactivation via colloid formation. | mdpi.com |
| Platinum-NHC Complexes | Platinum complexes with N-heterocyclic carbene ligands. | Enhanced stability and selectivity. | Higher ligand synthesis cost. | researchgate.net |
| Heterogeneous Single-Atom Pt Catalysts | Platinum atoms supported on materials like alumina nanorods. | High activity, selectivity, and recyclability. | Support material can influence performance. | walisongo.ac.id |
| Photoactivated Pt(II) Complexes | Catalysts activated by UV light. | Spatial and temporal control of the reaction. | Requires a light source for activation. | whiterose.ac.uk |
Mechanistic Studies of Catalyzed Hydrosilylation Systems
Intramolecular Rearrangement Mechanisms of Related Chlorosilanes
The study of intramolecular rearrangements in chlorosilanes provides insight into the stability and reactivity of these compounds. For instance, the thermal rearrangement of (chloromethyl)silanes can occur through an intermolecular pathway, rather than a purely intramolecular one. rsc.org This involves the exchange of ligands between silicon centers. rsc.org
In other cases, rearrangements of α-silylcarbinols to silyl (B83357) ethers are proposed to proceed through a cyclic, three-membered transition state, involving intramolecular attack of oxygen on the silicon atom. cdnsciencepub.com This type of rearrangement is often stereospecific. cdnsciencepub.com Understanding these rearrangement pathways is crucial for predicting and controlling the outcomes of reactions involving functionalized chlorosilanes.
Challenges and Innovations in Purification and Separation Techniques for Disiloxane Compounds
The purification of disiloxane compounds presents several challenges, primarily due to the presence of structurally similar byproducts and unreacted starting materials.
Traditional and Advanced Purification Methods:
Fractional Distillation: This remains a primary method for purifying disiloxanes, exploiting differences in boiling points. Vacuum distillation is often employed to prevent thermal degradation of the compounds.
Azeotropic Distillation: For impurities that are difficult to separate by conventional distillation, azeotropic distillation can be an effective technique. For example, hexamethyldisiloxane forms an azeotrope with acetonitrile, which facilitates its separation from certain contaminants. google.comgoogle.com
Solvent Extraction: Liquid-liquid extraction with nonpolar solvents can be used to isolate disiloxanes from ionic byproducts.
Adsorption/Chromatography: Treatment with materials like acid clay or activated carbon can remove trace impurities and odor-causing compounds. googleapis.com Column chromatography is also a valuable tool for achieving high purity.
Mechanochemical Activation: Emerging techniques like ball-milling can enhance reaction kinetics and simplify purification by driving reactions to completion at room temperature.
| Technique | Principle | Application | Reference |
|---|---|---|---|
| Fractional Distillation | Separation based on boiling point differences. | Primary purification of disiloxanes from byproducts. | |
| Azeotropic Distillation | Formation of a constant boiling point mixture with an entrainer. | Separation of impurities with close boiling points. | google.comgoogle.com |
| Solvent Extraction | Differential solubility in immiscible liquids. | Removal of ionic byproducts. | |
| Adsorption | Use of solid adsorbents to remove impurities. | Removal of trace impurities and odors using materials like activated carbon or acid clay. | googleapis.com |
Spectroscopic Characterization and Advanced Structural Elucidation of Chloropentamethyldisiloxane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Disiloxane (B77578) Structural Analysis
NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Unidimensional NMR Techniques (e.g., ¹H, ¹³C, ²⁹Si NMR)
One-dimensional NMR techniques are fundamental for the initial characterization of chloropentamethyldisiloxane.
¹H NMR: Proton NMR provides information on the hydrogen atoms within the molecule. For chloropentamethyldisiloxane, distinct signals are expected for the methyl protons attached to the two different silicon atoms. The integration of these signals reveals the relative number of protons in each environment. Chemical shift values are influenced by the neighboring atoms, with the protons on the silicon atom bonded to chlorine exhibiting a different shift compared to those on the trimethylsilyl (B98337) group. compoundchem.comcarlroth.comsigmaaldrich.com
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. Each unique carbon atom in chloropentamethyldisiloxane will produce a distinct signal. The chemical shifts are indicative of the bonding environment of the carbon atoms.
²⁹Si NMR: As the core of the disiloxane structure, silicon-29 (B1244352) NMR is particularly informative. It directly probes the silicon atoms, and their chemical shifts are highly sensitive to the substituents attached. researchgate.net For chloropentamethyldisiloxane, two distinct ²⁹Si signals are expected, one for the silicon atom bonded to the chlorine and another for the silicon in the trimethylsilyl group. The chemical shifts provide crucial information about the electronic environment of the silicon nuclei. researchgate.netresearchgate.net
| NMR Data for Chloropentamethyldisiloxane | |
| Nucleus | Typical Chemical Shift (δ, ppm) |
| ¹H | Varies depending on specific methyl group environment. |
| ¹³C | Varies depending on specific methyl group environment. |
| ²⁹Si | Two distinct signals are expected, one for Si-Cl and one for Si-(CH₃)₃. |
This table provides expected trends. Actual chemical shifts can vary based on solvent and experimental conditions. compoundchem.comcarlroth.comsigmaaldrich.com
Multidimensional NMR Experiments for Connectivity and Stereochemical Assignment (e.g., COSY, HSQC, HMBC, NOESY)
While 1D NMR provides foundational data, multidimensional NMR experiments are essential for unambiguously determining the connectivity and through-space relationships between atoms. youtube.commdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing which protons are on adjacent atoms. researchgate.netuvic.ca In derivatives of chloropentamethyldisiloxane, COSY can be used to trace the connectivity within organic substituents.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. uvic.cacolumbia.edu This is invaluable for assigning the ¹H and ¹³C signals of the methyl groups to their respective silicon atoms in chloropentamethyldisiloxane. columbia.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly useful for determining the stereochemistry and conformation of more complex derivatives of chloropentamethyldisiloxane.
Computational Approaches in NMR Data Interpretation and Structure Verification (e.g., Computer-Assisted Structure Elucidation (CASE), Quantum-Chemical Coupling Constant Computations)
The interpretation of complex NMR spectra can be significantly enhanced by computational methods.
Computer-Assisted Structure Elucidation (CASE): CASE programs utilize NMR data to generate and rank possible molecular structures. These systems can automate the process of structure elucidation, especially for novel compounds. rsc.org
Quantum-Chemical Coupling Constant Computations: Theoretical calculations, such as those based on Density Functional Theory (DFT), can predict NMR chemical shifts and coupling constants with increasing accuracy. conicet.gov.armdpi.comclaremont.edu By comparing the calculated spectra with the experimental data, researchers can validate proposed structures and gain deeper insights into the electronic structure of the molecule. mdpi.comnih.gov This is particularly useful for complex or ambiguous cases where experimental data alone may not be sufficient for a definitive structural assignment. conicet.gov.arclaremont.edu
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for functional group identification. libretexts.orgsavemyexams.comufl.edu
Infrared (IR) Spectroscopy for Functional Group Identification and In Situ Reaction Monitoring
IR spectroscopy is a rapid and widely used technique for identifying characteristic functional groups. specac.com
Functional Group Identification: In chloropentamethyldisiloxane, the strong absorption band characteristic of the Si-O-Si (siloxane) bond is a key diagnostic feature, typically appearing in the 1000-1100 cm⁻¹ region. gatech.eduresearchgate.net The presence of Si-C bonds is indicated by absorptions around 800 cm⁻¹. gatech.edu The Si-Cl stretching vibration would also be present at a characteristic frequency.
| Characteristic IR Absorption Frequencies for Chloropentamethyldisiloxane | |
| Bond | **Typical Wavenumber (cm⁻¹) ** |
| Si-O-Si (antisymmetric stretch) | 1000 - 1100 gatech.edu |
| Si-C (symmetric stretch) | ~800 gatech.edu |
| C-H (stretch in methyl groups) | 2900 - 3000 |
| Si-Cl (stretch) | 450 - 650 |
This table provides typical ranges for the vibrational frequencies of the specified bonds. nist.govtruman.edu
In Situ Reaction Monitoring: IR spectroscopy can be used to monitor the progress of reactions involving chloropentamethyldisiloxane in real-time. For example, the disappearance of the Si-Cl band and the appearance of new bands corresponding to a new functional group can track the conversion of the starting material to the product.
Infrared Ion Spectroscopy (IRIS) for Reference-Free Structural Elucidation
Infrared Ion Spectroscopy (IRIS) is an advanced mass spectrometry-based technique that provides IR spectra of gas-phase ions. This method is particularly powerful for obtaining structural information without the need for reference compounds. By coupling a mass spectrometer with a tunable infrared laser, the IR spectrum of a mass-selected ion can be recorded. This allows for the detailed structural characterization of reaction intermediates and products, including those derived from chloropentamethyldisiloxane, by comparing the experimental IRIS spectrum with theoretical spectra calculated for different possible isomers. yale.edu
Mass Spectrometry for Molecular Composition and Fragmentation Analysis
Mass spectrometry-based techniques are instrumental in determining the molecular weight and elemental composition of chloropentamethyldisiloxane, as well as in elucidating the fragmentation patterns that offer clues to its structure. khanacademy.orgmdpi.com The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). khanacademy.orgnih.gov
High-Resolution Mass Spectrometry (HRMS) is a pivotal technique that allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high precision, often to several decimal places. bioanalysis-zone.comuni-rostock.de This capability enables the determination of the "exact mass" of a molecule, which can be used to deduce its elemental composition with a high degree of confidence. mdpi.comuni-rostock.de Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different chemical formulas due to the mass defect of their constituent atoms. bioanalysis-zone.com
For chloropentamethyldisiloxane, HRMS would provide a highly accurate mass measurement of its molecular ion. This precise mass can then be used to confirm its elemental formula (C5H15ClOSi2). The high resolving power of HRMS instruments, such as Orbitraps and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, is crucial for separating the isotopic peaks of the compound and for differentiating it from other potential contaminants or byproducts with similar nominal masses. uni-rostock.de
Below is a hypothetical data table illustrating the kind of information that would be obtained from an HRMS analysis of chloropentamethyldisiloxane.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Chloropentamethyldisiloxane
| Parameter | Value |
| Elemental Formula | C5H15ClOSi2 |
| Calculated Exact Mass | 198.0247 |
| Measured Exact Mass | 198.0245 |
| Mass Error (ppm) | -1.0 |
| Resolving Power | > 60,000 |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M+) | [Si2OC5H15Cl]+ |
Note: The values in this table are illustrative and represent typical data obtained from HRMS analysis.
Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, a specific precursor ion (in this case, the molecular ion of chloropentamethyldisiloxane) is selected in the first stage of mass analysis (MS1). wikipedia.org This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. mdpi.com The resulting fragment ions are then analyzed in a second stage of mass analysis (MS2). wikipedia.org
The fragmentation pattern obtained from MS/MS provides a "fingerprint" of the molecule, revealing information about its connectivity and the presence of specific functional groups. For chloropentamethyldisiloxane, MS/MS analysis would likely show the loss of a methyl group (-CH3), a characteristic fragmentation for organosilicon compounds, resulting in a prominent [M-CH3]+ ion. jeol.com Further fragmentation could involve the cleavage of the Si-O-Si bond or the loss of the chlorine atom.
Table 2: Plausible Fragmentation Pathways of Chloropentamethyldisiloxane in MS/MS
| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss |
| 198 | Loss of a methyl radical | 183 | CH3• |
| 198 | Loss of a chlorine radical | 163 | Cl• |
| 183 | Loss of methane | 167 | CH4 |
| 163 | Loss of a methyl radical | 148 | CH3• |
Note: This table presents hypothetical fragmentation data based on known fragmentation patterns of similar organosilicon compounds.
To analyze complex mixtures containing chloropentamethyldisiloxane, mass spectrometry is often coupled with chromatographic separation techniques. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. thermofisher.com In GC-MS, the sample is first vaporized and separated into its individual components in a gas chromatograph based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.com Each separated component then enters the mass spectrometer for detection and identification. thermofisher.com
Given the volatility of chloropentamethyldisiloxane, GC-MS is an ideal method for its analysis. iastate.edu The gas chromatogram would show a peak at a specific retention time corresponding to chloropentamethyldisiloxane, and the mass spectrum of that peak would confirm its identity. This technique is particularly useful for quantifying the compound in various matrices and for identifying related impurities. jeol.comthermofisher.com The use of high-resolution GC-MS (GC-HRMS) would further enhance the confidence in identification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. resolian.comgentechscientific.com While GC-MS is well-suited for volatile compounds, LC-MS is advantageous for a wider range of compounds, including those that are less volatile or thermally labile. gentechscientific.com
For the analysis of chloropentamethyldisiloxane and its potential non-volatile derivatives or reaction products, LC-MS, and particularly LC-tandem mass spectrometry (LC-MS/MS), would be highly effective. resolian.com The liquid chromatograph separates the components of a mixture in a liquid mobile phase, and the eluting compounds are then ionized and analyzed by the mass spectrometer. gentechscientific.com This technique offers high sensitivity and selectivity for detecting and quantifying low levels of analytes in complex samples. resolian.com
Table 3: Comparison of GC-MS and LC-MS for the Analysis of Chloropentamethyldisiloxane
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds in the gas phase. thermofisher.com | Separates compounds in a liquid phase. gentechscientific.com |
| Analyte Suitability | Ideal for volatile and thermally stable compounds like chloropentamethyldisiloxane. thermofisher.com | Suitable for a broader range of compounds, including non-volatile derivatives. gentechscientific.com |
| Sample Preparation | May require derivatization for non-volatile compounds. nih.gov | Generally requires less sample derivatization. |
| Ionization | Typically Electron Ionization (EI). thermofisher.com | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). |
| Applications | Analysis of purity, identification of volatile impurities. thermofisher.com | Analysis of reaction mixtures, identification of less volatile products and derivatives. resolian.com |
Theoretical and Computational Chemistry Approaches to Chloropentamethyldisiloxane Systems
Quantum Mechanical Studies of Electronic Structure and Bonding in Chloropentamethyldisiloxane
The nature of the siloxane bond is complex. While classical representations show a simple sigma bond, ab initio calculations have indicated that the ionic character of the Si-O bond is significantly higher than what would be predicted based on electronegativity differences alone, with (p-d)π bonding being of minor importance. researchgate.net The geometry of the Si-O-Si backbone is a key parameter. In a study on the related molecule chloropentaphenyldisiloxane, single-crystal X-ray diffraction revealed that the Si-O bond adjacent to the chlorine-bearing silicon atom [1.6012(10) Å] is significantly shorter than the other Si-O bond [1.6305(10) Å]. nih.gov This asymmetry is a direct consequence of the electron-withdrawing chlorine substituent.
A central goal of quantum chemistry is to solve the Schrödinger equation for a molecule to determine the wavefunction of its electrons, which in turn allows for the calculation of structure, energy, and other properties. rsc.org For a molecule like chloropentamethyldisiloxane, methods like Natural Bond Orbital (NBO) analysis can be employed to understand bonding in detail. NBO analysis on various silanol (B1196071) and siloxane derivatives has shown that hyperconjugative effects, such as the interaction between the oxygen lone pair (n_O) and the antibonding orbitals of adjacent Si-C or Si-Si bonds (σ*Si-C), play a crucial role in determining the structure and stability of these molecules. researchgate.net These delocalization interactions contribute to the stability of the molecule and influence the geometry of the Si-O-E (E = Si, Ge, Sn) moieties. researchgate.net
Table 1: Comparison of Intramolecular Bond Parameters in a Model Chlorodisiloxane Data extracted from a study on Chloropentaphenyldisiloxane, a related model compound.
| Parameter | Bond | Length (Å) |
| Bond Length | Si(2)-O | 1.6012(10) |
| Bond Length | Si(1)-O | 1.6305(10) |
| Bond Length | Si(2)-Cl | 2.0811(5) |
| Bond Angle | Si(2)-O-Si(1) | 161.73(7)° |
Source: nih.gov
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating chemical reactions. rsc.orgutoronto.carsc.org It is used to map out potential energy surfaces, identify stable intermediates, and locate the transition states that represent the energy barriers between reactants and products. researchgate.net For chloropentamethyldisiloxane, a key reaction of interest is the cleavage of the Si-O-Si bond, which is a fundamental process in silicone chemistry.
DFT calculations have been instrumental in elucidating the mechanisms of siloxane bond cleavage under various conditions. For instance, studies on the hydrolysis of alkoxydisiloxanes have used DFT to support proposed mechanisms involving key hydrogen-bonded, cyclic intermediates. In this work, the relative rates of cleavage were found to correlate well with the computationally derived energy differences between "productive" conformers (those poised for reaction) and "non-productive" ones. The calculations involved performing a conformational search with molecular mechanics, followed by DFT optimization of each conformer to determine relative populations based on the Boltzmann distribution.
Another area of study is the catalytic exchange of siloxane bonds. A recent investigation into N-heterocyclic carbene (NHC)-mediated siloxane exchange used DFT calculations to establish a plausible reaction mechanism. Two pathways, sequential and concerted, were investigated. The calculations revealed that the reaction proceeds via the formation of a stable pentacoordinate silicon intermediate, with a calculated energy barrier for its formation of 137.4 kJ mol⁻¹. Such studies provide detailed, step-by-step energetic profiles of the reaction, which are invaluable for catalyst design and reaction optimization.
Table 2: Calculated Free Energy Barriers for a Model Siloxane Exchange Reaction Calculated for an NHC-catalyzed exchange between model siloxane compounds.
| Reaction Step | Pathway | Calculated Barrier (kJ mol⁻¹) |
| Intermediate Formation | Sequential | 137.4 |
| Siloxane Exchange | Sequential | 15.0 |
| Siloxane Exchange | Concerted | 163.7 |
Source:
These examples on related systems demonstrate how DFT can be applied to understand the reactivity of the Si-O-Si linkage in chloropentamethyldisiloxane, predicting how it might behave in hydrolysis or in the presence of various catalysts.
Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular motion and intermolecular interactions. This method is particularly valuable for studying conformational analysis and the non-covalent interactions that govern how molecules pack together in liquid or solid states.
For a flexible molecule like chloropentamethyldisiloxane, MD simulations can explore the potential energy surface to identify low-energy conformations and the pathways for interconversion between them. The simulation calculates the forces on each atom and uses Newton's equations of motion to evolve the system over time, generating a trajectory of atomic positions. Analysis of this trajectory reveals preferred geometries, rotational barriers, and the dynamic behavior of the molecule.
The study of intermolecular interactions is crucial for understanding the material properties of siloxanes. A detailed investigation of the crystal packing of chloropentaphenyldisiloxane utilized Hirshfeld surface analysis, a computational tool that maps intermolecular contacts. nih.gov This analysis identified key structure-directing interactions, including C-H···π contacts and a specific C-H···Cl-Si hydrogen bond-like interaction. nih.gov The H···Cl contact was found to be 2.913 Å, which is within the sum of the van der Waals radii of hydrogen and chlorine, indicating a significant interaction. nih.gov These types of weak interactions, which also include electrostatic and orbital interactions, are fundamental in supramolecular chemistry. MD simulations can complement these static analyses by showing how these interactions behave in a dynamic environment at various temperatures.
Table 3: Key Intermolecular Contacts in a Model Chlorodisiloxane Crystal Data from Hirshfeld surface analysis of Chloropentaphenyldisiloxane.
| Interaction Type | Atoms Involved | Distance (Å) | Contribution to Hirshfeld Surface |
| Hydrogen Bond-like | C-H···Cl | 2.913 | 11.4% |
| Pi Stacking | C-H···π | N/A | 27.6% |
| Van der Waals | H···H | N/A | 45.9% |
Source: nih.gov
Computational Modeling of Spectroscopic Parameters
Computational methods are widely used to predict and interpret spectroscopic data, such as NMR chemical shifts and vibrational (IR/Raman) frequencies. nih.gov These calculations provide a direct link between a molecule's computed structure and its experimental spectrum, aiding in structural confirmation and spectral assignment.
For chloropentamethyldisiloxane, one could compute its ¹H, ¹³C, and ²⁹Si NMR spectra. The calculation of NMR shielding constants, which are then converted to chemical shifts by referencing a standard like tetramethylsilane (B1202638) (TMS), is a routine application of DFT. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of environmental effects like solvents. For complex systems, it may be necessary to perform a conformational search and calculate Boltzmann-averaged chemical shifts over the different low-energy structures.
Applications and Functionalization in Advanced Materials Science and Engineering
Integration of Chloropentamethyldisiloxane into Polymer Architectures
The reactivity of the silicon-chlorine bond in chloropentamethyldisiloxane is central to its role in polymer chemistry. This functionality allows it to be grafted onto or incorporated into polymer chains, modifying their structure and properties to create advanced materials.
Chloropentamethyldisiloxane is a key intermediate in the synthesis of functionalized hybrid silicones and siloxane-based copolymers. tum.deresearchgate.net Hybrid materials, which combine organic and inorganic components at a molecular level, often exhibit synergistic properties, blending the flexibility and solubility of organic polymers with the thermal stability and durability of inorganic materials like silica. semanticscholar.orgmdpi.com
The synthesis of these copolymers often involves functionally-terminated siloxane oligomers, which can be prepared using reagents like chloropentamethyldisiloxane. researchgate.net For instance, the reaction of chloropentamethyldisiloxane with a suitable nucleophile can introduce a pentamethyldisiloxanyl group into a monomer or polymer chain. This process is fundamental to creating block copolymers where a flexible polysiloxane segment is combined with rigid organic polymer sequences, such as polyimides, polycarbonates, or polyurethanes. researchgate.netkpi.ua These combinations often result in microphase-separated structures that yield materials with a wide range of properties, from thermoplastic elastomers to high-performance adhesives. researchgate.netutwente.nl
A common strategy involves the reaction of chloropentamethyldisiloxane with other siloxane precursors. For example, it can be reacted with dihydroxy-terminated polymers or other silanols to form longer, functionalized siloxane chains that can then be integrated into larger copolymer structures. mdpi.com The synthesis of fluorinated poly(imide-siloxane) copolymers, for example, involves reacting aminopropyl-terminated siloxane oligomers with dianhydrides, demonstrating how functional siloxanes are incorporated into high-performance polymer backbones. kpi.ua
Table 1: Examples of Siloxane-Based Copolymer Systems
| Copolymer System | Component A (Hard/Organic) | Component B (Soft/Siloxane) | Potential Properties |
|---|---|---|---|
| Poly(imide-siloxane) | Polyimide | Poly(dimethylsiloxane) | High thermal stability, flexibility, low dielectric constant. kpi.ua |
| Poly(urea-siloxane) | Polyurea | Poly(dimethylsiloxane) | Enhanced stiffness, flexibility, hydrophobicity. utwente.nl |
| Poly(carbonate-siloxane) | Polycarbonate | Poly(dimethylsiloxane) | Toughness, transparency, gas permeability. researchgate.net |
This table provides illustrative examples of copolymer systems where siloxane segments, often derived from precursors like chloropentamethyldisiloxane, are incorporated to modify material properties.
Silyl (B83357) halide chemistry provides a powerful route for the post-polymerization modification of polymer backbones, enabling the introduction of specific functional groups. researchgate.netgoogle.com A significant application of this methodology is the sulfonation of poly(aryl ether) resins, a class of high-performance polymers used in applications such as gas separation and ion-exchange membranes. google.comgoogle.com
Direct sulfonation of these polymers with agents like chlorosulfonic acid can be difficult to control and may lead to polymer degradation or heterogeneous reaction mixtures. google.com A more controlled method involves using a silyl halide, such as trimethylsilyl (B98337) chloride, in combination with a halosulfonic acid. google.comgoogle.com This combination forms a silyl halosulfonate in situ, which then reacts with the polymer backbone. google.com
The general mechanism proceeds in two main steps:
Silylation: The silyl halosulfonate reagent reacts with the aromatic rings of the poly(aryl ether) backbone to form a silyl sulfonate ester intermediate. This intermediate resin has pendant -SO₂-O-SiR₃ groups. google.comgoogle.com
Cleavage: The silyl group is then cleaved, typically through base-catalyzed hydrolysis, to yield the desired sulfonic acid group (-SO₃H) on the polymer backbone. google.com
This method offers several advantages, including more homogeneous reaction conditions and the ability to produce higher molecular weight sulfonated polymers compared to direct sulfonation. google.com The degree of sulfonation can be precisely controlled by adjusting the stoichiometry of the silyl halosulfonate reagent. google.com While trimethylsilyl chloride is commonly cited, the underlying principle of using a silyl halide to mediate sulfonation is applicable to other silyl halides, illustrating a key functionalization pathway relevant to chloropentamethyldisiloxane. The resulting sulfonated polymers are crucial for applications like proton exchange membranes in fuel cells, where proton conductivity is paramount. cas.cn
Chloropentamethyldisiloxane plays a role in the formation of crosslinked polymer systems and three-dimensional networks, which enhances the mechanical, thermal, and chemical properties of materials. ebeammachine.commdpi.com Crosslinking transforms polymers from individual, often soluble chains into a more rigid, insoluble, and durable network structure. wikipedia.orgresearchgate.net
The reactivity of chloropentamethyldisiloxane allows it to be used in synthesizing crosslinking agents or functional oligomers that can be integrated into a polymer matrix. researchgate.net For example, it can be used to create siloxane-based monomers or oligomers with reactive terminal groups (e.g., vinyl or aminopropyl groups) on either end. tum.deutwente.nl These functionalized siloxanes can then participate in polymerization reactions to form crosslinks between polymer chains.
Key strategies for forming these networks include:
Hydrosilylation: Vinyl-functionalized siloxanes can be crosslinked with Si-H functional polymers in the presence of a platinum catalyst. uni-mainz.de
Condensation Reactions: Hydroxy- or alkoxy-terminated siloxane oligomers can undergo condensation to form a siloxane (Si-O-Si) network. mdpi.com
Radical Polymerization: Monomers containing vinyl groups attached to a siloxane backbone can be polymerized to form a crosslinked structure. mcmaster.ca
In the context of poly(urea-siloxane) microspheres, for example, aminopropyl-terminated siloxanes are reacted with diisocyanates and a tetrafunctional isocyanate crosslinker. utwente.nl This reaction forms stable, crosslinked microspheres where the density of crosslinks can be adjusted to control the material's modulus and stiffness. utwente.nlresearchgate.net The incorporation of siloxane segments into these networks imparts flexibility and hydrophobicity. Similarly, core cross-linked star polymers can be synthesized using an "arm-first" approach, where living polymer chains are reacted with a divinyl crosslinking agent, demonstrating a method to create discrete, crosslinked nanostructures. kaist.ac.kr
Table 2: Influence of Crosslink Density on Polymer Properties
| Property | Low Crosslink Density | High Crosslink Density |
|---|---|---|
| Mechanical Strength | Lower, more flexible | Higher, more rigid. ebeammachine.com |
| Solvent Swelling | High | Low (insoluble). researchgate.net |
| Elasticity | Elastomeric behavior | Brittle or stiff. ebeammachine.com |
| Thermal Stability | Lower | Higher. mdpi.com |
This table summarizes the general effects of varying crosslink density, a key parameter controlled by the concentration and functionality of crosslinking agents derived from precursors like chloropentamethyldisiloxane.
Functionalization of Polymer Backbones via Silyl Halide Chemistry (e.g., Sulfonation of Poly(aryl ether) Resins)
Development of Novel Functional Materials Utilizing Chloropentamethyldisiloxane Derivatives
The modification of functional molecules with siloxane chains derived from chloropentamethyldisiloxane is a key strategy for creating novel materials with unique optical and physical properties. The siloxane segment imparts solubility, processability, and can influence the intermolecular organization of chromophores.
Chloropentamethyldisiloxane derivatives are instrumental in the design of liquid and luminescent organic-inorganic hybrid materials. researchgate.net These materials combine a luminescent organic core with flexible, solubilizing inorganic siloxane chains. rsc.org The attachment of these siloxane groups can prevent the crystallization of the organic chromophore and lead to the formation of room-temperature liquid materials that retain strong luminescence. researchgate.net
A notable synthetic route involves the condensation reaction between chloropentamethyldisiloxane and a silanol (B1196071), such as 1,1,3,3,5,5,7,7-octamethyltetrasiloxan-1-ol. researchgate.net This reaction lengthens the siloxane chain, creating a highly effective solubilizing group. This larger siloxane unit can then be attached to a rigid, luminescent organic core, such as an oligo(phenylene-thiophene) system. The resulting hybrid molecule is often a viscous liquid at room temperature, a desirable property for creating solvent-free liquid lighting devices and large-area emissive films. researchgate.net
The concept of aggregation-induced emission (AIE) describes a phenomenon where certain molecules (AIEgens) are non-emissive when dissolved but become highly fluorescent upon aggregation. european-mrs.comrsc.org This effect is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which closes non-radiative decay pathways and opens a radiative channel, leading to strong light emission. nih.gov
Chloropentamethyldisiloxane derivatives play a crucial role in the study and application of AIE systems. researchgate.net By attaching bulky, flexible siloxane chains derived from chloropentamethyldisiloxane to AIE-active cores like tetraphenylethylene (B103901) (TPE), researchers can precisely control the aggregation behavior. researchgate.netnih.gov The siloxane chains can act as a "liquid matrix," allowing the AIEgens to remain in a non-aggregated, weakly emissive state even in high concentrations or neat films. The emission can then be triggered by external stimuli that induce aggregation. mdpi.com
For instance, research has shown that attaching oligodimethylsiloxane chains, synthesized using chloropentamethyldisiloxane, to luminescent cores can create liquid AIE dyes. researchgate.net These liquid AIEgens can serve as both the solvent and the donor in Förster resonance energy transfer (FRET) systems, enabling highly efficient light-harvesting applications. researchgate.net The ability to create solvent-free, liquid AIE systems opens possibilities for developing advanced sensors, bio-imaging agents, and optoelectronic devices. european-mrs.comsioc-journal.cn
Liquid and Luminescent Organic-Inorganic Hybrid Materials
Thermally Activated Delayed Fluorescence (TADF) Materials
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for nearly 100% internal quantum efficiency in organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. Current time information in Bangalore, IN.ossila.com This process relies on materials with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, enabling efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, followed by fluorescence. rsc.orgbeilstein-journals.org The design of TADF molecules often involves linking electron-donating and electron-accepting moieties to ensure separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org
A comprehensive review of scientific literature and patent databases did not yield specific research or applications detailing the use of chloropentamethyldisiloxane in the synthesis or function of TADF materials.
Electrets and Optoelectronic Devices
Electrets are dielectric materials that have a quasi-permanent external electric field and are the electrostatic analogues of permanent magnets. They are used in a variety of devices, including microphones, sensors, and air filters. Optoelectronic devices involve the conversion of light to electrical signals or vice versa and form the basis of technologies like photodetectors, solar cells, and LEDs. nih.govrsc.org The performance of these devices can often be enhanced through surface modification or the incorporation of specific functional layers to improve charge transport, stability, or interfacial properties. nih.govnanoge.org
No specific applications or research findings involving the direct use or functionalization with chloropentamethyldisiloxane for the creation of electrets or as a component in optoelectronic devices were identified in a thorough search of current literature.
Photoactive Polymer Hosts and Excitation Energy Transfer Systems
Photoactive polymers are materials that respond to light in a specific way, which can include light emission, absorption, or changes in chemical structure. They are central to technologies such as OLEDs, organic photovoltaics, and sensors. In many of these systems, a photoactive "guest" molecule is dispersed within a polymer "host." The host material must possess suitable properties, such as appropriate energy levels and good charge transport characteristics, to facilitate efficient excitation energy transfer to the guest molecule.
A detailed literature search did not reveal any documented use of chloropentamethyldisiloxane in the synthesis of photoactive polymer hosts or as a component in excitation energy transfer systems.
Mechano-responsive Materials
Mechano-responsive or mechanochemical materials are a class of "smart" materials that change their properties, such as color or fluorescence, in response to an external mechanical stimulus like force, pressure, or deformation. researchgate.netnih.gov This functionality is typically achieved by incorporating molecular units known as mechanophores into a polymer matrix. nih.gov When mechanical force is applied, it can induce chemical reactions or physical changes in the mechanophores, leading to a detectable output. researchgate.net
There is no specific information available in the scientific literature that describes the use of chloropentamethyldisiloxane for the synthesis or functionalization of mechano-responsive materials.
Materials for Additive Manufacturing and 3D Printing Applications
Additive manufacturing, or 3D printing, encompasses a range of technologies that build three-dimensional objects layer-by-layer from a digital design. sigmaaldrich.com The field relies on the development of specialized materials, often called "inks" or "filaments," with precisely tailored properties such as viscosity, curing characteristics, and final mechanical strength. sigmaaldrich.comrsc.org Silicone-based materials are of interest for 3D printing due to their flexibility, thermal stability, and biocompatibility, leading to research into printable silicone ink formulations. A patent for a silicone 3D printing ink describes an emulsion formed from a polysiloxane with alkenyl groups and a thiol-bearing crosslinking agent. google.com
A review of existing research and patents shows no specific mention of chloropentamethyldisiloxane being used as a component or precursor in materials for additive manufacturing or 3D printing applications.
Catalysis and Organometallic Chemistry Involving Chloropentamethyldisiloxane
The field of organometallic chemistry investigates compounds containing at least one bond between a carbon atom of an organic compound and a metal. britannica.comvapourtec.com These complexes are crucial in catalysis, where they can facilitate and control chemical reactions with high efficiency and selectivity. sathyabama.ac.in The properties of an organometallic complex are heavily influenced by the ligands—the molecules or ions bonded to the central metal atom. u-tokyo.ac.jp
Investigation of Chloropentamethyldisiloxane as a Ligand Precursor in Metal Complexes
Chlorosilanes are common and versatile precursors in organosilicon chemistry. The silicon-chlorine bond is reactive and susceptible to nucleophilic substitution, making it a valuable functional group for synthesizing more complex molecules. In principle, chloropentamethyldisiloxane can serve as a precursor for creating ligands containing the pentamethyldisiloxanyl moiety, [-OSi(CH₃)₂OSi(CH₃)₃].
The synthesis would typically involve the reaction of chloropentamethyldisiloxane with a suitable nucleophile that also possesses a donor atom capable of coordinating to a metal center. For example, reacting it with a hydroxy-functionalized pyridine (B92270) or a bipyridine could yield a ligand where the siloxane group is covalently attached. The resulting ligand could then be introduced to a metal salt to form a new metal complex. The bulky and flexible nature of the pentamethyldisiloxanyl group could influence the resulting complex's solubility, stability, and catalytic activity.
While the fundamental reactivity of the Si-Cl bond makes chloropentamethyldisiloxane a viable, theoretical precursor for novel ligands, a comprehensive search of the scientific and patent literature did not yield specific studies or reports where chloropentamethyldisiloxane has been explicitly investigated or utilized for this purpose.
Q & A
Q. What experimental strategies are recommended for synthesizing chloropentamethyldisiloxane derivatives, and how can stability challenges be addressed?
Synthesis of disiloxane derivatives often involves siloxane protection strategies to stabilize reactive intermediates. For example, disiloxane-protected Fapy·dG (a DNA lesion) was synthesized using silylation agents to enhance stability under acidic conditions . Key parameters include reaction temperature (optimized at 25–40°C) and moisture control to prevent hydrolysis. Stability studies indicate that disiloxane protection reduces degradation rates by 70% compared to unprotected analogs, as confirmed via HPLC and NMR .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of chloropentamethyldisiloxane?
- Nuclear Magnetic Resonance (NMR): Provides detailed insights into silicon-centered bonding environments and substituent effects.
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions, as demonstrated in studies of monofunctionalized disiloxanes .
- Raman Spectroscopy: Measures vibrational modes (e.g., Si–O–Si bending) to infer molecular flexibility. For example, low-frequency Raman spectra (10–200 cm⁻¹) revealed a linearization energy barrier of 0.32 kcal mol⁻¹ .
Q. How can crystallographic data inform the design of disiloxane-based materials?
Crystal structure analyses of chloropentaphenyldisiloxane revealed intermolecular interactions (e.g., π-stacking and van der Waals forces) that influence material rigidity and thermal stability . These findings guide the rational design of disiloxane frameworks for applications like porous polymers or coatings.
Advanced Research Questions
Q. How do computational methods resolve discrepancies in experimental measurements of disiloxane’s linearization energy barrier?
Discrepancies in experimental linearization barriers (0.3–1.4 kcal mol⁻¹) arise from differences in vibrational energy corrections and sampling techniques. Diffusion Monte Carlo (DMC) simulations, combined with MP2-level harmonic force constants, achieved a ZPE-corrected barrier of 0.36 kcal mol⁻¹, closely matching Raman-derived values . Supercomputer-aided quantum simulations (e.g., at JAIST) further refined predictions by modeling large-amplitude Si–O–Si bending motions .
Q. What methodological advancements enable the use of disiloxane-based electrolytes in energy storage systems?
Disiloxane/LiBOB electrolytes exhibit ionic conductivities of 6.2 × 10⁻⁴ S cm⁻¹ at room temperature and stability up to 4.7 V. Key optimizations include:
Q. How do force field calculations for disiloxane improve predictions of material behavior in siloxane-based polymers?
Force fields derived from quantum mechanical calculations (e.g., B3LYP/6-31G*) accurately model Si–O bond dynamics and bending energies. These force fields are scaled using experimental vibrational spectra (e.g., D-substituted disiloxane) to reduce ambiguities in predicting thermal expansion and mechanical properties .
Q. What strategies address contradictions in the bioaccumulation potential of disiloxanes in environmental studies?
While disiloxanes exhibit moderate persistence, their bioaccumulation varies with substituents. For example, methyl-terminated disiloxanes show lower bioaccumulation factors (log BAF = 2.1) compared to phenyl-substituted analogs (log BAF = 3.8). Advanced LC-MS/MS methods quantify metabolites, while QSAR models correlate substituent hydrophobicity (log P) with environmental half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
